methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate
Description
Methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate is a synthetic organic compound featuring a quinazolinone core (2-hydroxy-4-oxoquinazolin-3(4H)-yl) linked via a propanoyl group to a piperidin-4-ylacetate ester.
Properties
IUPAC Name |
methyl 2-[1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-27-17(24)12-13-6-9-21(10-7-13)16(23)8-11-22-18(25)14-4-2-3-5-15(14)20-19(22)26/h2-5,13H,6-12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEBZTIWZKYIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Acylation and Esterification: The final steps involve the acylation of the piperidine derivative with a propanoyl chloride derivative, followed by esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinazolinone moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the quinazolinone and ester moieties can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with quinazolinone derivatives.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of quinazolinone derivatives and their interactions with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl {1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidin-4-yl}acetate with three analogs from available literature:
Key Observations:
- Core Heterocycles: The target compound employs a quinazolinone core, which is distinct from Goxalapladib’s 1,8-naphthyridine and AK Scientific analogs’ oxadiazole-pyrazine or pyrimidine systems. Goxalapladib’s 1,8-naphthyridine core, coupled with fluorinated substituents, likely improves metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Functional Groups :
- The ester group in the target compound and AK Scientific analogs suggests a prodrug strategy or enhanced absorption, whereas Goxalapladib’s trifluoromethyl and difluorophenyl groups enhance its pharmacokinetic profile .
- The piperidine moiety is common across all compounds, facilitating solubility and conformational flexibility for target engagement.
Pharmacological and Physicochemical Properties
- Solubility: The hydroxy and oxo groups in the quinazolinone core may improve aqueous solubility compared to Goxalapladib’s fluorinated aromatic systems, which are more lipophilic .
- Target Selectivity: Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas naphthyridines (Goxalapladib) target phosphodiesterase enzymes in atherosclerosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
